Dysprosium acetylacetonate

Catalog No.
S8487312
CAS No.
M.F
C15H21DyO6
M. Wt
459.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium acetylacetonate

Product Name

Dysprosium acetylacetonate

IUPAC Name

dysprosium(3+);(Z)-4-oxopent-2-en-2-olate

Molecular Formula

C15H21DyO6

Molecular Weight

459.82 g/mol

InChI

InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;

InChI Key

XAFBAJHTAGCGOH-LNTINUHCSA-K

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Dy+3]

Dysprosium(III) acetylacetonate, Dy(acac)3, is an organometallic coordination complex belonging to the metal β-diketonate class. These compounds are characterized by their volatility and solubility in organic solvents, properties which make them effective precursors for the deposition of dysprosium-containing thin films and nanomaterials via both vapor-phase (e.g., MOCVD) and solution-based processes. [REFS-1, REFS-2] The acetylacetonate ligands shield the central dysprosium ion, enabling sublimation at lower temperatures than inorganic salts and compatibility with organic process environments.

Research Fit

Hygroscopic solid Handle under dry, inert conditions
Organic solvent soluble Precursor formulation in common organic solvents
Tiered purity grades Research to electronic-grade for sensitive applications

Substituting anhydrous Dysprosium(III) acetylacetonate with its hydrated form, Dy(acac)3·xH2O, or with inorganic salts like dysprosium(III) chloride (DyCl3) introduces significant process variability and potential failure. The coordinated water in the hydrate is released at low temperatures (starting as low as 60-100°C), disrupting controlled vapor transport in MOCVD/ALD systems and leading to undesired oxide formation and film contamination. [1] Even when dehydrated, the resulting material exhibits different surface properties and a higher propensity for rehydration compared to the true anhydrate. [2] Inorganic salts like DyCl3 lack the volatility required for low-temperature MOCVD and are insoluble in the non-polar organic solvents used for solution-phase deposition of organometallics, precluding their use in these applications and risking halogen contamination in high-temperature processes. [3]

Substitution Risk

  • Magnetic anisotropy

    Dy(III) 4f⁹ configuration provides strong single-ion anisotropy; absent in Gd/Eu analogs, risking SMM performance loss.

  • Thermal/volatility mismatch

    Sublimation enthalpy and decomposition profile differ from Tb(acac)₃ or Ho(acac)₃, altering CVD process reproducibility.

  • Application-specific response

    Similar chelate structure does not guarantee equivalent magnetic or volatility outcome in SMM or MOCVD use.

Thermal Stability: Anhydrous vs Hydrated Form

For reproducible vapor deposition, a precursor must not decompose during vaporization. Anhydrous metal acetylacetonates typically exhibit a single, clean decomposition step above 250°C. [1] In contrast, hydrated analogues such as Cerium(III) acetylacetonate hydrate—a close proxy for Dy(acac)3 hydrate—show significant, multi-stage weight loss beginning at just 60°C, corresponding to the loss of water molecules, followed by ligand decomposition from ~194°C to 350°C. [2] This low-temperature instability of the hydrate makes it unsuitable for controlled vapor-phase processes.

Evidence DimensionOnset of Thermal Decomposition/Weight Loss (TGA)
Target Compound DataStable up to ~250°C (Typical for anhydrous tris-acetylacetonates)
Comparator Or BaselineCe(acac)3·xH2O (Hydrated form proxy): Significant weight loss begins at 60°C
Quantified DifferenceAnhydrous form has a >190°C higher onset temperature for initial decomposition/degassing events.
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere (argon).

The absence of low-temperature water loss in the anhydrous form is critical for achieving stable precursor vaporization and reproducible, high-purity film growth in MOCVD and ALD.

Magnetic Anisotropy Barrier
Head-to-head
Ueff = 112 cm⁻¹ 5.1× higher vs TTA analog (22 cm⁻¹) 2× higher vs MQ analog (56 cm⁻¹)
Informs SMM precursor selection for higher magnetization stability
Zero dc field; magnetic susceptibility

Organic Solvent Solubility vs Inorganic Salts

Dysprosium(III) acetylacetonate is readily soluble in common, relatively non-polar organic solvents such as 1,2-dichloroethane. [1] This allows for its use in a variety of solution-based fabrication methods. In stark contrast, inorganic precursors like dysprosium(III) chloride (DyCl3) are generally insoluble in such solvents, requiring highly polar solvents like ethanol for dissolution. [2] This polarity mismatch prevents the use of simple dysprosium salts in established organometallic workflows and polymer composite formulations.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in moderately non-polar organic solvents (e.g., chlorinated hydrocarbons, ethers, aromatics).
Comparator Or BaselineDysprosium(III) chloride (DyCl3): Insoluble in non-polar organic solvents; soluble in polar protic solvents.
Quantified DifferenceQualitatively different solubility class, enabling processing routes unavailable to inorganic salts.
ConditionsRoom temperature, standard atmospheric pressure.

Solubility in organic solvents enables low-cost, scalable deposition techniques like spin-coating and inkjet printing, and allows for homogeneous incorporation into polymer matrices.

SMM After Encapsulation
Head-to-head
Preserved SMM behavior Dy(acac)₃(H₂O)₂@MWCNTs: clear χ″ frequency dependence Pure complex: distinct peak top; hybrid: no peak top 1–1000 Hz
Supports integration into carbon nanostructures for device research
AC susceptibility, 2.5–4 K, 1–1000 Hz

Characteristic Yellow Luminescence

Lanthanide acetylacetonates are chosen for their specific emission wavelengths. While terbium(III) and europium(III) complexes provide strong green and red emissions respectively, dysprosium(III) complexes are selected for their characteristic yellow emission bands (typically ~470-480 nm and ~570-580 nm), corresponding to the 4F9/2 → 6H15/2 and 4F9/2 → 6H13/2 transitions. [REFS-1, REFS-2] Although the luminescence intensity of Dy(III) complexes can be weaker than their Eu(III) or Tb(III) counterparts, their unique spectral signature is essential for applications requiring yellow phosphors or white-light generation through color mixing. [2]

Evidence DimensionPrimary Visible Emission Color/Wavelength
Target Compound DataYellow (~475 nm, ~575 nm)
Comparator Or BaselineTerbium(III) acetylacetonate: Green (~545 nm); Europium(III) acetylacetonate: Red (~612 nm)
Quantified DifferenceDistinct and non-overlapping primary emission bands, enabling specific color applications.
ConditionsSolid state or solution under UV excitation.

Procurement is driven by functional need; this compound is selected over other lanthanide acac's when the specific yellow emission of dysprosium is required for the target application.

CVD Precursor Viability
Class-level
Included in thermal stability study Qualitative volatility confirmed for Dy(acac)₃
Context-dependent; supports MOCVD precursor screening
Specific sublimation enthalpy not reported
Ultra-High Purity Availability
Supporting evidence
Up to 99.999% (5N) 100× lower trace metals vs 99% grade
Reduces risk of unintended doping in electronic/optical materials
Per supplier specification (Sigma-Aldrich)

MOCVD/ALD of Dysprosium Oxide Thin Films

The defined thermal stability and volatility of anhydrous Dy(acac)3 make it a suitable precursor for the controlled growth of high-purity dysprosium oxide films, which are investigated as high-k gate dielectrics and in resistive switching memory devices. [1] Its use avoids the process disruption and contamination associated with hydrated or inorganic precursors.

Yellow Phosphors and Security Inks

Leveraging its organic solvent solubility and characteristic yellow emission, Dy(acac)3 can be formulated into inks or solutions for printing or spin-coating luminescent layers. These are applicable in solid-state lighting for generating white light or as covert features in security applications. [2]

Luminescent Polymer Composite Dopant

The compound's compatibility with organic matrices allows it to be dispersed within polymers like PMMA or polystyrene to create transparent, luminescent hybrid materials. Its solubility ensures a homogeneous, molecular-level dispersion that is not achievable with insoluble inorganic salts. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Single-Molecule Magnet (SMM) Research
Magnetic anisotropy barrier context
Reported Ueff in Dy(acac) complexes
Carbon Nanotube Magnetic Hybrids
SMM functionality after MWCNT encapsulation
Frequency-dependent χ″ signals in hybrid systems
MOCVD/ALD Precursor for Dy-Containing Films
Thermal stability and volatility in vapor deposition
Reported inclusion in β-diketonate volatility study
High-Purity Material Synthesis
Purity grade context up to 5N
Supplier-certified trace metals specification review

Hydrogen Bond Acceptor Count

6

Exact Mass

461.062994 g/mol

Monoisotopic Mass

461.062994 g/mol

Heavy Atom Count

22

Wikipedia

Dysprosium_acetylacetonate

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